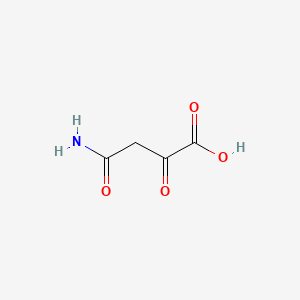







|
REACTION_CXSMILES
|
C(OC(=O)[C:5]([C:13]#[N:14])=[C:6]([OH:12])[C:7]([O:9]CC)=[O:8])C.[OH-:16].[Na+]>>[NH2:14][C:13](=[O:16])[CH2:5][C:6](=[O:12])[C:7]([OH:9])=[O:8] |f:1.2|
|


|
Name
|
diethyl-2-cyano-3-hydroxy-butenedioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=C(C(=O)OCC)O)C#N)=O
|
|
Name
|
Diethyl-2-cyano3-hydroxy-butenedioate
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=C(C(=O)OCC)O)C#N)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring the contents of the flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The 4-amino-2,4-dioxobutanoic acid was synthesized
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
A 5-liter Morton flask was equipped with an air condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the flask was heated sufficiently
|
|
Type
|
TEMPERATURE
|
|
Details
|
for reflux while the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
After about 4½ hours at reflux
|
|
Type
|
CUSTOM
|
|
Details
|
the heat was removed
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was placed into an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
Solids formed after about 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The bulk of the water was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator at about 40° C
|
|
Type
|
STIRRING
|
|
Details
|
The solids were stirred in acetone (1000 milliliters)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The acetone was then removed under a vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|


Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CC(C(=O)O)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |